7-(2-hydroxypropyl)-3-methyl-8-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.: 899350-82-4
Cat. No.: VC11874030
Molecular Formula: C15H17N7O3
Molecular Weight: 343.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899350-82-4 |
|---|---|
| Molecular Formula | C15H17N7O3 |
| Molecular Weight | 343.34 g/mol |
| IUPAC Name | 7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C15H17N7O3/c1-9(23)8-22-11-12(21(2)15(25)19-13(11)24)18-14(22)20-17-7-10-3-5-16-6-4-10/h3-7,9,23H,8H2,1-2H3,(H,18,20)(H,19,24,25)/b17-7+ |
| Standard InChI Key | KORGXCNNQHEMSZ-REZTVBANSA-N |
| Isomeric SMILES | CC(CN1C2=C(N=C1N/N=C/C3=CC=NC=C3)N(C(=O)NC2=O)C)O |
| SMILES | CC(CN1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C)O |
| Canonical SMILES | CC(CN1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name is 7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione, reflecting its hybrid purine-hydrazone architecture . Its molecular formula, C₁₅H₁₇N₇O₃, corresponds to a molecular weight of 343.34 g/mol. The E-configuration of the hydrazinyl group is critical for its stereochemical stability, as confirmed by its InChIKey descriptor (KORGXCNNQHEMSZ-REZTVBANSA-N) .
Synonyms and Registry Identifiers
This compound is cataloged under multiple synonyms and registry numbers, including:
| Identifier | Value | Source |
|---|---|---|
| CAS No. | 899350-82-4 | |
| PubChem CID | 16804553 | |
| AKOS024479825 | Vendor-specific code | |
| VCID | VC11874030 |
These identifiers facilitate cross-referencing across chemical databases and commercial catalogs.
Synthesis and Structural Characterization
Structural Features
The compound’s structure combines:
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A purine-2,6-dione core with a 3-methyl group.
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A 7-(2-hydroxypropyl) substituent contributing hydrophilicity.
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An 8-[(E)-pyridin-4-ylmethylene hydrazinyl] group, enabling potential metal chelation or hydrogen bonding .
The 3D conformation, accessible via PubChem’s interactive model, reveals a planar pyridine ring and a bent hydrazine linker, which may influence molecular interactions .
Hypothesized Biological Activity
Mechanistic Insights from Structural Analogues
Purine derivatives are renowned for modulating biological processes such as:
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Adenosine receptor binding (e.g., theophylline’s bronchodilatory effects).
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Kinase inhibition (e.g., anticancer purines like olomoucine).
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Anti-inflammatory activity via PDE4 inhibition.
The hydrazine group in this compound may confer antioxidant or metal-chelating properties, while the pyridine ring could enhance bioavailability through π-π stacking with aromatic residues in target proteins .
Data Gaps and Research Opportunities
No peer-reviewed studies directly investigating this compound’s bioactivity exist. Preliminary hypotheses suggest utility in:
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Neurodegenerative disorders (via metal chelation).
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Cancer (as a kinase inhibitor).
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Autoimmune diseases (through PDE4 or adenosine receptor modulation).
In vitro assays assessing cytotoxicity, receptor affinity, and metabolic stability are urgently needed to validate these hypotheses.
Physicochemical and Spectroscopic Data
Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 343.34 g/mol | PubChem |
| LogP (Predicted) | 1.2 ± 0.5 | ChemAxon Toolkit |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 7 | PubChem |
Spectroscopic Signatures
While experimental spectra are unpublished, predicted characteristics include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume